

Danofloxacin-D3 chemical structure and properties

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Compound of Interest

Compound Name: Danofloxacin-D3

Cat. No.: B11928624

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Danofloxacin-D3: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of **Danofloxacin-D3**, a deuterated analog of the fluoroquinolone antibiotic Danofloxacin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

Danofloxacin-D3 is a synthetic fluoroquinolone antibacterial agent where three hydrogen atoms on the N-methyl group of the diazabicyclo[2.2.1]heptane ring have been replaced with deuterium. This isotopic substitution is primarily utilized in pharmacokinetic studies and as an internal standard in analytical assays.

Chemical Structure:


 Danofloxacin-D3 Chemical Structure

Figure 1. Chemical Structure of **Danofloxacin-D3**

Physicochemical and Spectroscopic Properties:

The following tables summarize the key quantitative data for **Danofloxacin-D3** and its non-deuterated counterpart, Danofloxacin.

Table 1: Physicochemical Properties

Property	Danofloxacin-D3	Danofloxacin
Molecular Formula	C ₁₉ H ₁₇ D ₃ FN ₃ O ₃ [1]	C ₁₉ H ₂₀ FN ₃ O ₃
Molecular Weight	360.40 g/mol [1]	357.38 g/mol
CAS Number	1825377-28-3[1]	112398-08-0
Appearance	White to off-white crystalline powder	White to off-white crystalline powder
Melting Point	Not explicitly reported for D3; 263 °C (Danofloxacin)	263 °C
Solubility (g/L) of Danofloxacin	Data not available for D3 variant. For Danofloxacin: Water (172-205), Acetic acid (90-500), Acetone (<0.1), DMSO (10-33), Ethanol (<0.1), Hexane (<0.1), Methanol (1-10)	

Table 2: Spectroscopic Data (Predicted and Experimental for related compounds)

Spectroscopic Data	Information
^1H NMR Spectrum	Predicted spectra are available in chemical databases. Experimental data would show characteristic shifts for the aromatic, cyclopropyl, and diazabicycloheptane protons, with the absence of the N-methyl proton signal.
^{13}C NMR Spectrum	Predicted spectra are available. Key signals would correspond to the carbonyl, aromatic, and aliphatic carbons.
Mass Spectrometry	The deuterated nature of Danofloxacin-D3 makes it easily distinguishable from Danofloxacin by a 3-unit mass shift. Fragmentation patterns of fluoroquinolones typically involve losses of the piperazine side chain and decarboxylation.

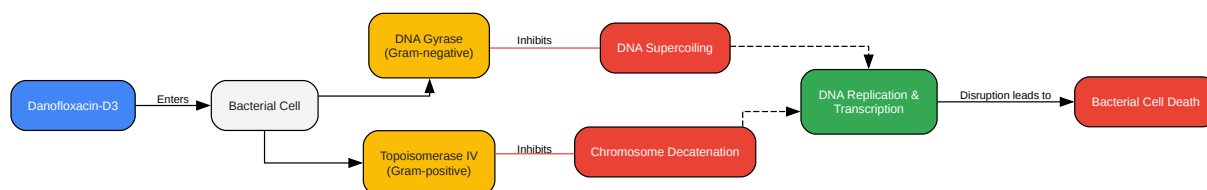
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Danofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.^[1] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

- **DNA Gyrase:** Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.
- **Topoisomerase IV:** In Gram-positive bacteria, topoisomerase IV is the primary target and is essential for the decatenation (separation) of daughter chromosomes following DNA replication.

The inhibition of these enzymes by Danofloxacin leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks, which ultimately triggers bacterial cell death.

Signaling Pathway of Fluoroquinolone Action:

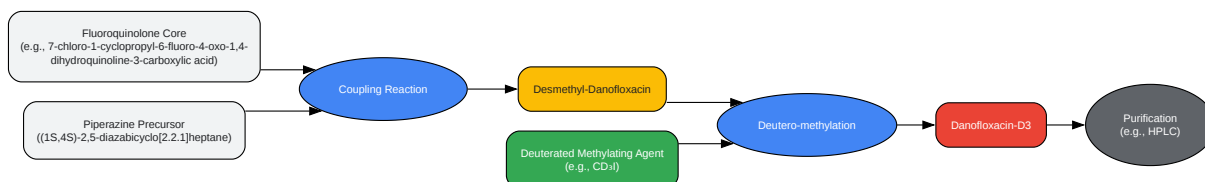
[Click to download full resolution via product page](#)**Figure 2.** Mechanism of action of **Danofloxacin-D3**.

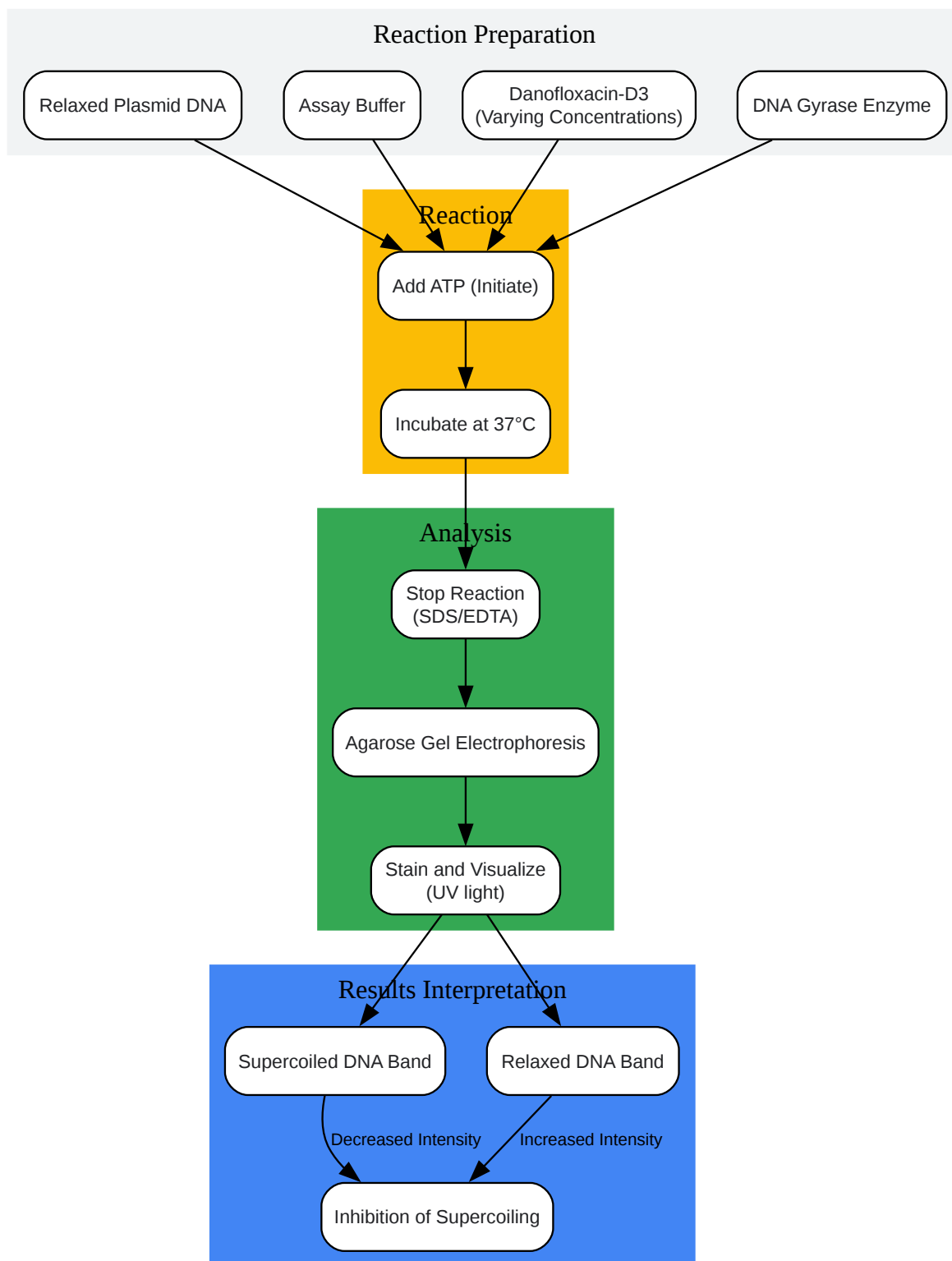
Experimental Protocols

Synthesis of Danofloxacin-D3

A specific, detailed synthesis protocol for **Danofloxacin-D3** is not readily available in the public domain. However, the general synthesis of deuterated pharmaceuticals often involves the use of deuterated starting materials or reagents in the final steps of the synthesis of the non-deuterated analog. For **Danofloxacin-D3**, this would likely involve the methylation of the piperazine nitrogen on the diazabicyclo[2.2.1]heptane precursor using a deuterated methylating agent, such as iodomethane- d_3 (CD_3I) or dimethyl- d_6 sulfate ($(CD_3)_2SO_4$).

Conceptual Synthesis Workflow:





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References

- 1. medchemexpress.com [medchemexpress.com]
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